

An In-depth Technical Guide on the Solubility and Stability of Methastyrindone

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Compound of Interest

Compound Name: Methastyrindone

Cat. No.: B1617070

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of **Methastyrindone** is limited. This guide provides a comprehensive framework based on the chemical properties of **Methastyrindone** as an oxazolidinone derivative and established methodologies for determining the solubility and stability of pharmaceutical compounds. The data presented herein is illustrative to guide experimental design and data presentation.

Introduction

Methastyrindone is a centrally acting stimulant with the chemical name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one. As with any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents and conditions is paramount for the development of safe, effective, and stable dosage forms. This technical guide outlines the critical aspects of **Methastyrindone**'s solubility and stability, provides detailed experimental protocols for their determination, and discusses potential degradation pathways based on its chemical structure.

Chemical Structure and Properties

- IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one
- CAS Number: 721-19-7

- Molecular Formula: $C_{13}H_{15}NO_2$
- Molecular Weight: 217.27 g/mol
- Structure:
 - Contains an oxazolidinone ring, which is a five-membered heterocyclic motif.
 - Possesses a styryl group, contributing to its lipophilicity.
 - The oxazolidinone ring contains a lactam (amide) and an ether linkage, which can be susceptible to hydrolysis.

Solubility Profile

The solubility of a drug is a critical determinant of its bioavailability. While specific data for **Methastyridone** is not readily available, oxazolidinone derivatives are generally known to exhibit a range of solubilities, often with poor aqueous solubility. The following sections detail the methodologies to determine the solubility of **Methastyridone**.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for **Methastyridone** in various solvents at different temperatures. This data is for illustrative purposes to demonstrate how experimental results should be presented.

Solvent	Temperature (°C)	pH	Solubility (mg/mL)	Method
Purified Water	25	7.0	< 0.1	Shake-Flask
Purified Water	37	7.0	< 0.1	Shake-Flask
0.1 N HCl	37	1.2	0.5	Shake-Flask
Phosphate Buffer	37	6.8	< 0.1	Shake-Flask
Ethanol	25	-	15.2	Shake-Flask
Propylene Glycol	25	-	25.8	Shake-Flask
DMSO	25	-	> 100	Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

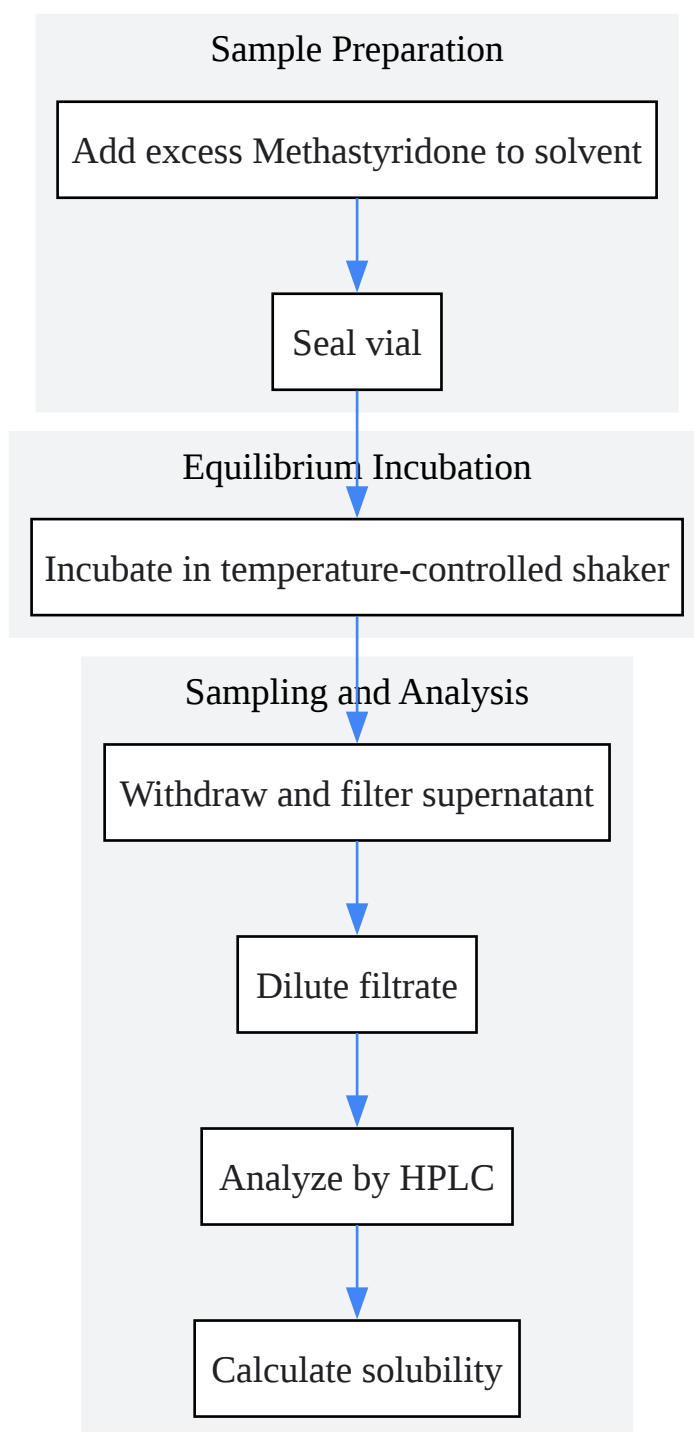
Materials:

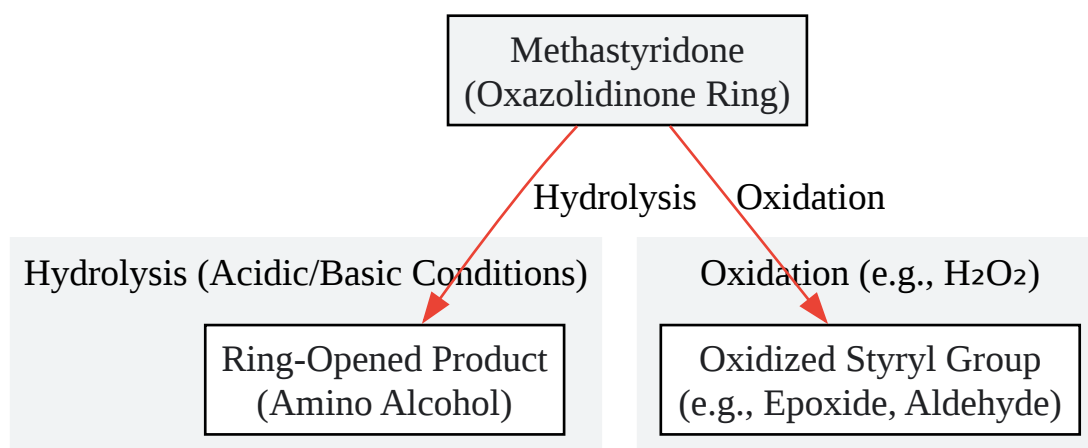
- **Methastyridone** powder
- Selected solvents (e.g., water, phosphate buffered saline pH 7.4, 0.1 N HCl, ethanol)
- Scintillation vials or glass flasks
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of **Methastyrindone** to a vial containing a known volume of the solvent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After incubation, allow the vials to stand to let the undissolved solids settle.
- Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable mobile phase.
- Analyze the concentration of **Methastyrindone** in the diluted filtrate using a validated HPLC method.
- Calculate the solubility in mg/mL.

Visualization of Experimental Workflow





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